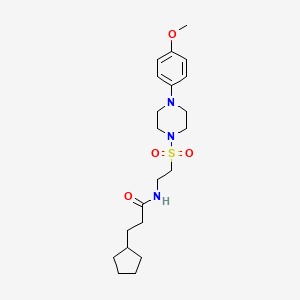

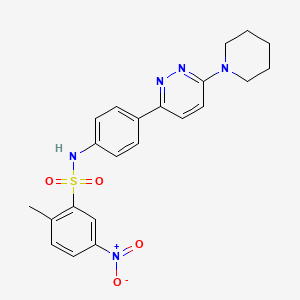

![molecular formula C11H10ClN3O2 B2956744 4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-95-0](/img/structure/B2956744.png)

4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a chemical substance with the CAS Number: 339020-79-0 . It has a molecular weight of 237.65 and its IUPAC name is (4Z)-4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one . The compound is solid in physical form .

Molecular Structure Analysis

The Inchi Code of the compound is 1S/C10H8ClN3O2/c11-7-1-2-9(15)8(3-7)12-4-6-5-13-14-10(6)16/h1-5,12,15H,(H,14,16)/b6-4- . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Synthesis and Structural Analysis

Spiro-fused (C2)-azirino-(C4)-pyrazolones Synthesis : This compound is used in the synthesis of new heterocyclic systems, specifically spiro-fused (C2)-azirino-(C4)-pyrazolones. Through reactions involving hydroxylamine and subsequent treatment with trichloroacetyl isocyanate/potassium carbonate, researchers have developed novel compounds, which were further elucidated using single-crystal X-ray analysis and NMR spectroscopy, demonstrating their potential in developing new materials with unique properties Wolfgang Holzer, Rosa M Claramunt, Marta Pérez-Torralba, Davide Guggi, Thomas H Brehmer, 2003.

Catalysis and Reaction Mechanisms

Catalytic Synthesis of Pyran-annulated Heterocycles : The compound has been involved in catalytic processes to synthesize a variety of heterocycles. Potassium hydrogen phthalate has been used as a catalyst in water to synthesize 4H-chromenes, benzochromenes, and 3,4-disubstituted isoxazol-5(4H)-ones, showcasing the compound's versatility in facilitating environmentally friendly and efficient synthetic pathways H. Kiyani, F. Ghorbani, 2015.

Green Chemistry Applications

Ultrasound-promoted Synthesis : Utilizing ultrasound irradiation, a rapid and regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines has been achieved. This method highlights the application of the compound in promoting green chemistry principles by reducing reaction times and increasing yields, further emphasizing its role in sustainable chemical processes M. Nikpassand, M. Mamaghani, F. Shirini, K. Tabatabaeian, 2010.

Material Science and Dyeing

Dyeing Performance on Polyester Fabrics : In the context of material science, derivatives of this compound have been evaluated for their dyeing performance on polyester fabrics, demonstrating the compound's potential in the development of new dyes and pigments for textile applications. This research opens pathways to exploring the compound's versatility in material science, particularly in the textile industry M. Metwally, M. Khalifa, F. A. Amer, 2008.

Safety And Hazards

The compound has been classified under the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name |

4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-5-methyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-6-8(11(17)15-14-6)5-13-9-4-7(12)2-3-10(9)16/h2-5,16H,1H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDVKEJBDWIBSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)C=NC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

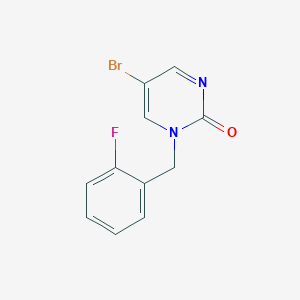

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956662.png)

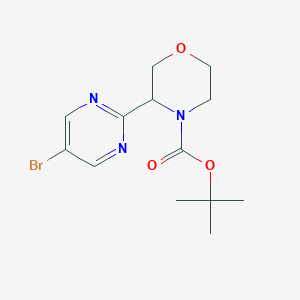

![(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2956664.png)

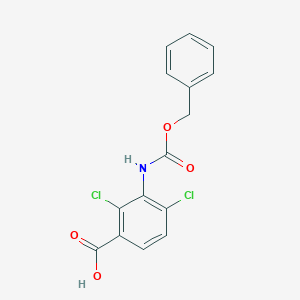

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956665.png)

![Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2956669.png)

![N-[(1-Cyclopropylpyrrol-2-yl)methyl]-N-[2-(dimethylamino)-2-methylpropyl]prop-2-enamide](/img/structure/B2956679.png)

![4-nitro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2956681.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2956684.png)